molecular formula C11H10O2 B049404 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one CAS No. 63106-93-4

1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

Cat. No. B049404
CAS RN: 63106-93-4
M. Wt: 174.2 g/mol
InChI Key: WZGFIZUMKYUMRN-UHFFFAOYSA-N
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Description

“1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one” is a chemical compound with the molecular formula C11H10O2 . It is not commercially available .


Synthesis Analysis

The synthesis of “1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one” can start from 2‐(phenylsulfonyl)acetonitrile and yields the racemic compound in three steps . In this approach, allylation of 2‐(phenylsulfonyl)acetonitrile followed by epoxidation yields the desired intermediate epoxide that is further converted into the desired building block using the base‐promoted intramolecular cyclization sequence .


Molecular Structure Analysis

The molecular weight of “1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one” is 174.20 g/mol . The InChI code is 1S/C11H10O2/c12-10-11(6-9(11)7-13-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 .


Chemical Reactions Analysis

The photochemistry of the 3-oxabicyclo[3.1.0]hexan-2-ones in benzene and acetonitrile in the presence and absence of an added alkanol has been studied . Product formation is explained in terms of the formation of two intermediate ketens .


Physical And Chemical Properties Analysis

“1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one” is a solid at room temperature . It has a boiling point of 340°C at 760 mmHg . It is soluble in CH2Cl2, DMSO, CHCl3, CH3CN, MeOH, and EtOH .

Scientific Research Applications

    Scientific Field: Organic Chemistry

    • Application : “1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one” is used in the synthesis of other organic compounds .
    • Methods of Application : The compound is used as a starting material in various chemical reactions. For example, it can undergo intramolecular cyclopropanation to produce a key homochiral bicycle [3.1.0]hexan-1-ol, which is then oxidized to the desired ketone .
    • Results or Outcomes : This process has been successfully demonstrated on a multi-kilogram scale .

    Scientific Field: Photochemistry

    • Application : The compound is used in photochemical studies .
    • Methods of Application : The photochemistry of the 3-oxabicyclo [3.1.0]hexan-2-ones is studied under irradiation at a wavelength of 254 nm, in benzene and acetonitrile, in the presence and absence of an added alkanol .
    • Results or Outcomes : Product formation is explained in terms of the formation of two intermediate ketens .

properties

IUPAC Name

1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-10-11(6-9(11)7-13-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGFIZUMKYUMRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(C(=O)OC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20979062
Record name 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20979062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

CAS RN

63106-93-4
Record name 1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63106-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20979062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,1R)-(5R,5S)-1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.253
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
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1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
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1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
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1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
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1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
Reactant of Route 6
1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

Citations

For This Compound
27
Citations
PCM van Noort, H Cerfontain - Journal of the Chemical Society, Perkin …, 1979 - pubs.rsc.org
The photochemistry (wavelength of irradiation 254 nm) of the 3-oxabicyclo[3.1.0]hexan-2-ones (2a and b) in benzene and acetonitrile in the presence and absence of an added alkanol …
Number of citations: 3 pubs.rsc.org
H Gu, S Huang, X Lin - Organic & Biomolecular Chemistry, 2019 - pubs.rsc.org
The versatile application of chiral bisoxazoline (BOX) ligands in diverse metal-catalyzed asymmetric reactions results in growing demand for novel BOX ligands containing different …
Number of citations: 10 pubs.rsc.org
STR Müller, A Murat, P Hellier… - … Process Research & …, 2016 - ACS Publications
The safe use of diazo reagents for the preparation of a key structure in the synthesis of milnacipran analogues is described herein. Using continuous flow technology, the diazo reagent …
Number of citations: 45 pubs.acs.org
L Pasquinucci, M Iadanza, A Marrazzo… - Die Pharmazie-An …, 2007 - ingentaconnect.com
There is considerable interest in developing KOP Opioid receptor ligands as clinically useful analgesics. Moreover, compounds with mixed KOP receptor and mu-opioid peptide (MOP) …
Number of citations: 5 www.ingentaconnect.com
KP Stockton, BW Greatrex - Organic & biomolecular chemistry, 2016 - pubs.rsc.org
The biorenewable chiral synthon (−)-levoglucosenone has been converted to enantiopure cyclopropyl esters using the base-promoted carbocyclisation of 4,5-epoxyvalerates. This …
Number of citations: 18 pubs.rsc.org
Y Yoshida, Y Naoe, T Terauchi, F Ozaki… - Journal of medicinal …, 2015 - ACS Publications
The orexin/hypocretin receptors are a family of G protein-coupled receptors and consist of orexin-1 (OX 1 ) and orexin-2 (OX 2 ) receptor subtypes. Orexin receptors are expressed …
Number of citations: 84 pubs.acs.org
MP Doyle, W Hu, TM Weathers Jr - … , Biological, and Chemical …, 2003 - Wiley Online Library
Dirhodium(II) azetidinone‐carboxylates are effective asymmetric catalysts for diazo decomposition of allyl diazoacetates and their subsequent intramolecular cyclopropanations. The …
Number of citations: 18 onlinelibrary.wiley.com
N Kaur, N Ahlawat, Y Verma, P Grewal… - Synthetic …, 2020 - Taylor & Francis
One of the highly emerging and an important aspect of organic chemistry is the metal and organo-complex promoted synthesis of the heterocycles. The methodologies used earlier for …
Number of citations: 11 www.tandfonline.com
T Nemoto, K Tsuruda, M Yoshida, M Kono… - Synthesis, 2015 - thieme-connect.com
We have developed a novel method for synthesizing trisubstituted cyclopropane derivatives by a palladium-catalyzed intramolecular allylic alkylation of α-aryl esters. By using α-aryl α-(…
Number of citations: 6 www.thieme-connect.com
ET Ledingham, CJ Merritt, CJ Sumby, MK Taylor… - …, 2017 - thieme-connect.com
The synthesis of tri- and tetrasubstituted cyclopropanes from 3-aryl-substituted levoglucosenones (LGO) has been developed. In contrast to the unstabilised ylide dimethylsulfonium …
Number of citations: 19 www.thieme-connect.com

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